スルチベンゼン

概要

説明

作用機序

スルリスベンゾンは、紫外線のエネルギー(光子)を吸収し、熱などのより安全なエネルギーの形に変換することによって作用します。 このプロセスにより、紫外線が皮膚に侵入して損傷を与えるのを防ぎます。 この化合物は、主に皮膚の表皮層を標的にし、紫外線から保護するバリアを形成します .

類似化合物の比較

類似化合物

オキシベンゾン: 日焼け止め剤に使用されるもう1つのベンゾフェノン誘導体。

アボベンゾン: 幅広いスペクトル保護を提供する広く使用されている紫外線吸収剤ですが、スルリスベンゾンほど安定しておらず、多くの場合安定剤を必要とします.

スルリスベンゾンの独自性

スルリスベンゾンは、高い光安定性と幅広いスペクトルの紫外線吸収能力によって独自性を持っています。 他のいくつかのベンゾフェノン誘導体とは異なり、スルリスベンゾンは長時間日光にさらされても安定性を維持するため、日焼け止めやその他のパーソナルケア製品に最適な成分です .

科学的研究の応用

Sulisobenzone has several scientific research applications:

生化学分析

Biochemical Properties

Sulisobenzone plays a crucial role in biochemical reactions by absorbing UV radiation and converting it into less harmful energy forms. This process involves the interaction of sulisobenzone with various biomolecules, including enzymes and proteins. Sulisobenzone interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many substances in the body . Additionally, sulisobenzone can bind to proteins in the skin, forming complexes that enhance its UV-absorbing properties .

Cellular Effects

Sulisobenzone has significant effects on various types of cells and cellular processes. It influences cell function by protecting cells from UV-induced damage, which can lead to mutations and skin cancer. Sulisobenzone affects cell signaling pathways by preventing the activation of pathways that lead to cell death and inflammation . It also impacts gene expression by regulating the expression of genes involved in the skin’s response to UV radiation . Furthermore, sulisobenzone affects cellular metabolism by reducing the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular components .

Molecular Mechanism

The molecular mechanism of sulisobenzone involves its ability to absorb UV radiation and convert it into heat, thereby preventing the radiation from penetrating deeper into the skin. Sulisobenzone binds to UV photons, which excites the molecule to a higher energy state. As the molecule returns to its ground state, it releases the absorbed energy as heat . This process prevents the UV radiation from causing damage to DNA and other cellular components. Sulisobenzone also inhibits the activity of enzymes involved in the production of ROS, further protecting cells from oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sulisobenzone have been observed to change over time. Sulisobenzone is relatively stable under normal conditions, but it can degrade when exposed to prolonged UV radiation . This degradation can reduce its effectiveness as a UV filter. Long-term studies have shown that sulisobenzone can have lasting protective effects on cellular function, reducing the risk of UV-induced skin damage and cancer . Its stability and effectiveness can be influenced by factors such as temperature, pH, and the presence of other chemicals .

Dosage Effects in Animal Models

The effects of sulisobenzone vary with different dosages in animal models. At low doses, sulisobenzone effectively protects the skin from UV radiation without causing adverse effects . At high doses, sulisobenzone can cause toxicity and adverse effects such as skin irritation and allergic reactions . Studies in animal models have shown that there is a threshold dose above which the protective effects of sulisobenzone are outweighed by its toxic effects . Therefore, it is important to use sulisobenzone within the recommended dosage range to ensure its safety and effectiveness .

Metabolic Pathways

Sulisobenzone is involved in several metabolic pathways in the body. It is primarily metabolized by the liver, where it undergoes phase I and phase II metabolic reactions . In phase I reactions, sulisobenzone is hydroxylated by cytochrome P450 enzymes to form hydroxylated metabolites . These metabolites are then conjugated with glucuronic acid or sulfate in phase II reactions, making them more water-soluble and easier to excrete . Sulisobenzone and its metabolites are primarily excreted in the urine .

Transport and Distribution

Sulisobenzone is transported and distributed within cells and tissues through various mechanisms. It can penetrate the skin and reach deeper layers, where it exerts its protective effects . Sulisobenzone interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, sulisobenzone can accumulate in specific compartments, such as the cytoplasm and nucleus, where it provides protection against UV radiation . The distribution of sulisobenzone within tissues is influenced by factors such as its solubility, molecular size, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of sulisobenzone is crucial for its activity and function. Sulisobenzone is primarily localized in the cytoplasm and nucleus of cells, where it can effectively absorb UV radiation and protect cellular components . It may also be found in other subcellular compartments, such as the endoplasmic reticulum and mitochondria, where it can interact with enzymes and proteins involved in cellular metabolism . The localization of sulisobenzone is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell .

準備方法

合成ルートと反応条件

スルリスベンゾンは、2-ヒドロキシ-4-メトキシベンゾフェノンのスルホン化によって合成できますこのプロセスは通常、制御された温度条件下で硫酸をスルホン化剤として使用することを必要とします .

工業生産方法

工業的には、スルリスベンゾンは高性能液体クロマトグラフィー(HPLC)法を使用して製造されます。 この化合物は、アセトニトリル、水、リン酸を含む移動相を用いた逆相HPLCカラムを使用して分離精製されます . この方法により、最終製品の高純度と一貫性が確保されます。

化学反応の分析

反応の種類

スルリスベンゾンは、次のような様々な化学反応を起こします。

酸化: スルリスベンゾンは、スルホン誘導体を形成するように酸化されます。

還元: 還元反応は、スルリスベンゾンを対応するアルコールに変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物

酸化: スルホン誘導体。

還元: アルコール誘導体。

置換: 様々な置換ベンゾフェノン誘導体.

科学研究への応用

スルリスベンゾンは、いくつかの科学研究の用途があります。

類似化合物との比較

Similar Compounds

Oxybenzone: Another benzophenone derivative used in sunscreens.

Avobenzone: A widely used ultraviolet filter that provides broad-spectrum protection but is less stable than sulisobenzone and often requires stabilizers.

Dioxybenzone: Similar to sulisobenzone, it is used in sunscreens but has different absorption characteristics and stability profiles.

Uniqueness of Sulisobenzone

Sulisobenzone is unique due to its high photostability and broad-spectrum ultraviolet absorption capabilities. Unlike some other benzophenone derivatives, sulisobenzone remains stable under prolonged exposure to sunlight, making it an ideal ingredient in sunscreens and other personal care products .

生物活性

Sulisobenzone, also known as Benzophenone-4 (BP-4), is a widely used UV filter in sunscreens and personal care products. Its biological activity has garnered attention due to its role in photoprotection, potential toxicity, and biotransformation processes. This article delves into the various aspects of sulisobenzone's biological activity, including its mechanisms of action, degradation pathways, and associated health effects.

Sulisobenzone functions primarily as a UV filter , absorbing both UVA and UVB radiation. It protects the skin from UV-induced damage by converting harmful UV rays into less harmful energy forms, thereby preventing skin damage and reducing the risk of skin cancer. The compound's efficacy in blocking UV radiation is critical for its application in dermatological products.

Biotransformation and Degradation

Research has demonstrated that sulisobenzone undergoes significant biotransformation during wastewater treatment processes. A study investigated its degradation in activated sludge systems, revealing the formation of at least nine transformation products (TPs). These TPs exhibited higher toxicity towards Vibrio fischeri compared to the parent compound, indicating that while sulisobenzone itself may be less toxic, its degradation products could pose environmental risks .

Table 1: Transformation Products of Sulisobenzone

| Transformation Product | Chemical Structure | Toxicity (Vibrio fischeri) |

|---|---|---|

| TP1 | Proposed structure 1 | Higher than BP-4 |

| TP2 | Proposed structure 2 | Higher than BP-4 |

| TP3 | Proposed structure 3 | Higher than BP-4 |

| TP4 | Proposed structure 4 | Higher than BP-4 |

| TP5 | Proposed structure 5 | Higher than BP-4 |

The study concluded that the biodegradation pathway of sulisobenzone involves several reactions such as oxidation and demethylation, leading to the formation of polar TPs which are more toxic than the original compound .

Health Effects and Toxicity

Sulisobenzone has been associated with various health effects, particularly relating to its potential allergenic properties. Case studies have reported instances of photoallergic contact dermatitis linked to the use of products containing this compound. These reactions highlight the need for caution in its application, particularly among individuals with sensitive skin or pre-existing allergies .

Table 2: Reported Health Effects of Sulisobenzone

| Health Effect | Description |

|---|---|

| Photoallergic Dermatitis | Allergic skin reaction upon UV exposure |

| Hepatotoxicity | Liver toxicity observed in animal studies |

| Immunotoxicity | Potential immunological effects noted |

In animal studies, particularly those involving rats and mice, elevated liver weights and hepatocellular hypertrophy were observed following exposure to benzophenones, including sulisobenzone. The liver and kidneys were identified as primary target organs for toxicity .

Case Studies

Several case studies have documented adverse reactions associated with sulisobenzone:

- Case Study 1 : A patient developed photoallergic dermatitis after using a sunscreen containing sulisobenzone. Patch testing confirmed sensitivity to the compound.

- Case Study 2 : An investigation into maternal transfer of UV filters found detectable levels of sulisobenzone in umbilical cord blood, raising concerns about bioaccumulation and potential effects on fetal development .

特性

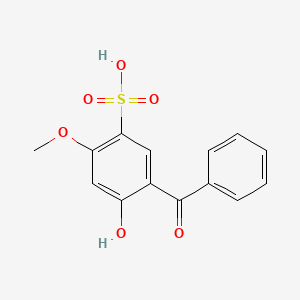

IUPAC Name |

5-benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O6S/c1-20-12-8-11(15)10(7-13(12)21(17,18)19)14(16)9-5-3-2-4-6-9/h2-8,15H,1H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXVGEDCSTKKODG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)O)C(=O)C2=CC=CC=C2)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6628-37-1 (mono-hydrochloride salt) | |

| Record name | Sulisobenzone [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004065456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2042436 | |

| Record name | Sulisobenzone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light tan solid; [Merck Index] | |

| Record name | Sulisobenzone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7278 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 2.5X10+5 mg/L at 25 °C, 1 g dissolves in 2 mL methanol, 3.3 mL ethanol, 4 mL water, 100 mL ethyl acetate. | |

| Record name | Sulisobenzone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11185 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SULISOBENZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

A surface coating of benzophenones decreases the amount of UV radiation absorbed by the skin by limiting the total amount of energy that reaches the skin. Benzophenone sunscreens, applied topically, protect the skin from these harmful effects of ultraviolet light by chemically absorbing light energy (photons). As this occurs, the benzophenone molecule becomes activated to higher energy levels. As the excited molecule returns to its ground state, the energy is released in the form of thermal energy. The hydroxyl group in the ortho position to the carbonyl group is believed to be a structural requirement for the benzophenones' absorption of UV light. This structural arrangement also contributes to the electronic stability of the molecule. Benzophenones absorb energy throughout the UV range, although the maximum UV absorbance is between 284 and 287 nm for the 2-hydroxybenzophenones., Benzophenone sunscreens, applied topically, protect the skin from these harmful effects of ultraviolet light by chemically absorbing light energy (photons). As this occurs, the Benzophenone molecule becomes excited to higher energy levels. As the excited molecule returns to its ground state, the energy is released in the form of thermal energy. The hydroxyl group in the ortho position to the carbonyl group is believed to be a structural requirement for the Benzophenones' absorption of UV light. This structural arrangement also contributes to the electronic stability of the molecule. Thus, a surface coating of Benzophenones decreases the amount of UV radiation absorbed by the skin by limiting the total amount of energy that reaches the skin. Benzophenones absorb energy throughout the UV range, though maximum absorbance is between 284 and 287 nm for the 2-hydroxybenzophenones ..., Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/ | |

| Record name | Sulisobenzone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11185 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SULISOBENZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light-tan powder | |

CAS No. |

4065-45-6 | |

| Record name | Benzophenone 4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4065-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulisobenzone [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004065456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulisobenzone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11185 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulisobenzone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulisobenzone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULISOBENZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W6L629B4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SULISOBENZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

145 °C | |

| Record name | Sulisobenzone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11185 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SULISOBENZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。